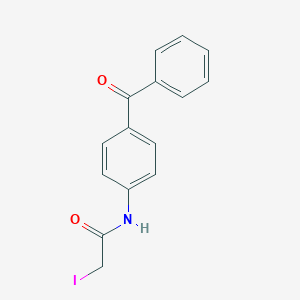

Benzophenone-4-iodoacetamide

描述

Benzophenone-4-iodoacetamide is a chemical compound that combines the structural features of benzophenone and iodoacetamide. Benzophenone is known for its photoreactive properties, while iodoacetamide is commonly used in biochemistry for its ability to alkylate thiol groups in proteins. The combination of these two moieties results in a compound with unique properties that make it useful in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: Benzophenone-4-iodoacetamide can be synthesized through a multi-step process. One common method involves the initial formation of benzophenone, which can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting benzophenone is then subjected to a halogenation reaction to introduce the iodine atom, forming 4-iodobenzophenone. Finally, the iodoacetamide group is introduced through a nucleophilic substitution reaction with acetamide .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.

化学反应分析

Types of Reactions: Benzophenone-4-iodoacetamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzophenone derivatives.

Photoreaction Products: Photoreactions can lead to the formation of cross-linked products or other photochemically modified compounds.

科学研究应用

作用机制

The mechanism of action of benzophenone-4-iodoacetamide involves its ability to form covalent bonds with biological molecules. Upon exposure to UV light, the benzophenone moiety undergoes photoexcitation, leading to the formation of a reactive triplet state. This reactive intermediate can then interact with nearby molecules, forming covalent bonds. The iodoacetamide group specifically targets thiol groups in proteins, resulting in the alkylation of these groups and the formation of stable covalent adducts .

相似化合物的比较

Iodoacetamide: Commonly used for alkylation of thiol groups but lacks the photoreactive properties of benzophenone.

4-Azidophenacyl Bromide: Another photoreactive compound used in photoaffinity labeling but with different photochemical properties compared to benzophenone-4-iodoacetamide.

Uniqueness: this compound is unique in its combination of photoreactive and thiol-reactive properties. This dual functionality allows it to be used in a wide range of applications, from studying protein interactions to developing advanced materials. Its ability to form covalent bonds upon UV irradiation makes it particularly valuable in research and industrial applications .

生物活性

Benzophenone-4-iodoacetamide (BPIA) is a photoactivatable cross-linking reagent widely used in biochemical research, particularly in studies involving protein interactions and conformational changes. This compound is notable for its ability to selectively modify thiol groups in proteins, making it a valuable tool for investigating the dynamics of various biological systems.

This compound is characterized by its benzophenone moiety, which can undergo photolysis to generate reactive species capable of forming covalent bonds with nearby thiol groups in proteins. The general structure is represented as follows:

Upon exposure to UV light, the benzophenone moiety activates, allowing it to react with thiol groups (cysteines) in proteins, leading to cross-linking. This reaction can stabilize protein complexes and provide insights into protein structure and dynamics.

1. Protein Cross-Linking Studies

BPIA has been extensively utilized in studies of myosin, particularly in understanding the conformational changes that occur upon nucleotide binding. Research has shown that BPIA can effectively label reactive thiols in myosin subfragment 1 (S1), leading to increased Ca²⁺-ATPase activity while inhibiting K⁺-ATPase activity. This suggests that BPIA modifies specific sites critical for myosin function, thus influencing muscle contraction mechanisms .

2. Impact on Myosin Function

In experiments where BPIA was applied in the presence of Mg-ATP, it was observed that the cross-linking efficiency varied depending on the nucleotide state. Specifically, the presence of ATP reduced the extent of cross-linking between certain regions of myosin S1, indicating that nucleotide binding alters the spatial relationships between reactive thiols and affects overall protein dynamics .

Study 1: Myosin S1 Cross-Linking

In a pivotal study, researchers labeled myosin S1 with BPIA and subjected it to photolysis. The results indicated that specific intramolecular cross-links were formed between the reactive thiol (SH-1) and various regions of S1, revealing insights into the structural organization of myosin during contraction . The study provided detailed peptide mapping showing how phosphorylation states influenced cross-linking patterns.

Study 2: Actin Dynamics

Another significant application involved using BPIA to investigate actin dynamics. The compound was shown to facilitate intermolecular cross-linking in F-actin upon cofilin binding, which is crucial for actin filament disassembly. This research highlighted how BPIA can be used to probe structural changes in actin filaments under physiological conditions .

Data Tables

| Study | Target Protein | Key Findings | Cross-Linking Efficiency |

|---|---|---|---|

| Study 1 | Myosin S1 | Increased Ca²⁺-ATPase activity; Inhibition of K⁺-ATPase | High at 1:1 stoichiometry |

| Study 2 | F-actin | Intermolecular cross-linking induced by cofilin | Variable based on conditions |

属性

IUPAC Name |

N-(4-benzoylphenyl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2/c16-10-14(18)17-13-8-6-12(7-9-13)15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTZGFFHYPHJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227628 | |

| Record name | Benzophenone-4-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76809-63-7 | |

| Record name | Benzophenone-4-iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076809637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-4-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。